Technical Guide: Synthesis and Characterization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Technical Guide: Synthesis and Characterization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazole derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a detailed synthetic protocol, predicted characterization data based on analogous compounds, and the necessary workflows for the successful preparation and identification of this target molecule.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the acetohydrazide moiety provides a versatile handle for further chemical modifications, such as the formation of hydrazones, amides, and other heterocyclic systems. This guide details a robust synthetic pathway and the expected analytical characterization of this compound.
Synthesis Pathway
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is proposed via a two-step process starting from 4-bromo-3,5-dimethyl-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester to yield the desired acetohydrazide.
Caption: Synthetic workflow for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyrazole acetohydrazides.[1]
Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate)
This intermediate is commercially available. However, a general synthetic procedure is provided below.
Materials:
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4-Bromo-3,5-dimethyl-1H-pyrazole
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Ethyl bromoacetate
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Anhydrous potassium carbonate (K₂CO₃)
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Acetone
Procedure:
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To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (Target Compound)
Materials:
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Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Hydrazine hydrate (80% or higher)
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Ethanol
Procedure:
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Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (5-10 equivalents) to the solution.
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Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Reduce the volume of the solvent under reduced pressure.
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Pour the concentrated solution into cold water to precipitate the product.
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Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.
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The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Compound Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁BrN₄O | [2] |
| Molecular Weight | 247.09 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Yield | Not available | - |
Characterization Data (Predicted)
The following spectral data are predicted based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.2 | br s | 1H | -NH- | Exchangeable with D₂O. The chemical shift for the NH proton of the hydrazide group can vary. |
| ~4.8 | s | 2H | -CH₂- | Singlet for the methylene protons adjacent to the pyrazole ring. |
| ~4.3 | br s | 2H | -NH₂ | Exchangeable with D₂O. The chemical shift for the NH₂ protons of the hydrazide group can vary. |
| ~2.2 | s | 3H | Pyrazole -CH₃ | Singlet for one of the methyl groups on the pyrazole ring. |
| ~2.1 | s | 3H | Pyrazole -CH₃ | Singlet for the other methyl group on the pyrazole ring. The two methyl groups may have slightly different chemical shifts. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~166 | C=O | Carbonyl carbon of the acetohydrazide group. |
| ~148 | C3/C5-pyrazole | One of the methyl-substituted carbons of the pyrazole ring. |
| ~140 | C5/C3-pyrazole | The other methyl-substituted carbon of the pyrazole ring. |
| ~95 | C4-pyrazole | Carbon atom at position 4 of the pyrazole ring, bonded to the bromine atom. The chemical shift is significantly influenced by the bromine substituent. |
| ~50 | -CH₂- | Methylene carbon adjacent to the pyrazole ring. |
| ~12 | -CH₃ | One of the methyl carbons on the pyrazole ring. |
| ~10 | -CH₃ | The other methyl carbon on the pyrazole ring. The two methyl groups are diastereotopic and may show distinct signals. |
FTIR Spectroscopy
Table 4: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300 - 3400 | Strong | N-H stretching (NH₂) | Asymmetric and symmetric stretching of the primary amine in the hydrazide group. |
| ~3200 | Medium | N-H stretching (NH) | Stretching vibration of the secondary amine in the hydrazide group. |
| ~1650 | Strong | C=O stretching (Amide I) | Characteristic strong absorption for the carbonyl group in the acetohydrazide moiety. |
| ~1600 | Medium | N-H bending (Amide II) | Bending vibration of the N-H bond in the hydrazide. |
| 1400 - 1500 | Medium | C=N, C=C stretching | Stretching vibrations of the pyrazole ring. |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Fragment | Notes |
| 246/248 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| 215/217 | [M - NHNH₂]⁺ | Loss of the hydrazinyl group. |
| 185/187 | [C₇H₈BrN₂]⁺ | Fragmentation involving the loss of the acetohydrazide side chain. |
| 174/176 | [C₅H₆BrN₂]⁺ | Fragmentation of the pyrazole ring. |
Logical Workflow for Characterization
Caption: Logical workflow for the purification and characterization of the target compound.
Conclusion
This technical guide provides a detailed, albeit partially predictive, framework for the synthesis and characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. By following the outlined experimental protocols, researchers can reliably synthesize the target compound. The provided spectral data, based on analogous structures, will serve as a valuable reference for the confirmation of the product's identity. This guide is intended to facilitate further research and development involving this and related pyrazole derivatives in the field of medicinal chemistry.
